Quinoxalinedione

AMPA receptor radioligand binding structure-activity relationship

Procure the parent quinoxaline-2,3-dione scaffold (CAS 63291-47-4) for foundational medicinal chemistry. This unsubstituted core has negligible intrinsic AMPA receptor binding, serving as a crucial negative control for pharmacological studies and a versatile intermediate for generating novel antagonists (e.g., CNQX, NBQX, YM90K). Its use ensures no pre-existing substituents confound SAR analysis, making it essential for systematic derivatization and crystallographic baseline studies.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 63291-47-4
Cat. No. B3055175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalinedione
CAS63291-47-4
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)N=C2C=C1
InChIInChI=1S/C8H4N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H
InChIKeySEPKUNXLGWMPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxalinedione (CAS 63291-47-4): Unsubstituted Core Scaffold of AMPA/Kainate Antagonist Pharmacophore


Quinoxalinedione (CAS 63291-47-4), systematically named quinoxaline-2,3-dione or 1,4-dihydroquinoxaline-2,3-dione, is the unsubstituted bicyclic core of a major class of competitive antagonists targeting the AMPA and kainate subtypes of ionotropic glutamate receptors [1]. With molecular formula C₈H₄N₂O₂ and a molecular weight of 160.13 g/mol, this heterocyclic scaffold serves as an α-amino acid bioisoster and the fundamental pharmacophoric template from which clinically relevant antagonists including CNQX, DNQX, NBQX, and YM90K are derived via systematic substitution at the 6- and 7-positions [2]. The parent compound exists as a colorless solid with a melting point exceeding 300°C and is soluble in polar organic solvents but exhibits limited aqueous solubility, characteristics that define its handling and derivatization requirements [1].

Why Quinoxalinedione (CAS 63291-47-4) Cannot Be Replaced by Substituted Analogs in Synthetic and Screening Workflows


Substitution at the 6- and 7-positions of the quinoxalinedione core fundamentally alters receptor subtype selectivity, binding affinity, and aqueous solubility by orders of magnitude—differences that cannot be accommodated by simple molar equivalency [1]. The unsubstituted quinoxaline-2,3-dione lacks the nitro, cyano, sulfamoyl, or imidazolyl moieties present in CNQX, DNQX, NBQX, and YM90K; consequently, it exhibits minimal intrinsic AMPA receptor binding affinity relative to its substituted derivatives [2]. This absence of potent receptor antagonism renders the parent scaffold unsuitable as a direct pharmacological replacement for substituted analogs but uniquely valuable as a versatile synthetic intermediate and as a true negative control in receptor pharmacology studies [3]. Procurement decisions must therefore distinguish between the unsubstituted core (for derivatization, SAR exploration, and control experiments) and the substituted analogs (for defined receptor antagonism).

Quantitative Differentiation of Quinoxalinedione (CAS 63291-47-4) Versus Substituted AMPA Antagonist Analogs: Binding, Selectivity, and Solubility


AMPA Receptor Binding Affinity: Unsubstituted Quinoxalinedione vs. YM90K and NBQX

The unsubstituted quinoxalinedione scaffold (CAS 63291-47-4) exhibits negligible intrinsic affinity for the AMPA receptor compared to substituted derivatives. While quantitative Ki values for the parent compound are not directly reported in AMPA binding assays due to its minimal displacement activity, the 1-substituted analog YM90K (bearing 1H-imidazol-1-yl at position 7 and nitro at position 6) demonstrates a Ki of 0.084 μM for [³H]AMPA binding to rat brain membranes [1]. NBQX, a 6-nitro-7-sulfamoyl substituted benzo[f]quinoxalinedione, exhibits a Ki of 0.060 μM under comparable conditions [2]. The introduction of a 1-hydroxy group further enhances affinity, as demonstrated by compound 11a (1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione), which achieves a Ki of 0.021 μM—a severalfold improvement over both YM90K and NBQX [2]. This structure-activity gradient confirms that the unsubstituted core serves as an essential synthetic starting point with minimal receptor binding, making it uniquely suited as a derivatization substrate and as a baseline control.

AMPA receptor radioligand binding structure-activity relationship

Receptor Selectivity Profile: Target Scaffold Enables Tuning Among AMPA, NMDA, and Kainate Subtypes

The quinoxalinedione scaffold (CAS 63291-47-4) provides a versatile platform for tuning selectivity among ionotropic glutamate receptor subtypes. Substitution patterns differentially modulate activity at AMPA, kainate, and NMDA receptors. YM90K, a 6-imidazolyl-7-nitro substituted derivative, demonstrates marked selectivity: Ki = 0.084 μM for AMPA receptors, versus Ki = 2.2 μM for kainate receptors, Ki >100 μM for NMDA receptors, and Ki = 37 μM for the strychnine-insensitive glycine site [1]. NBQX exhibits a divergent selectivity profile: while potent at AMPA receptors (Ki = 0.060 μM), it also displaces [³H]strychnine binding with an IC₅₀ of 11 μM and [³H]glycine binding with an IC₅₀ of 119 μM, indicating modest cross-reactivity at inhibitory glycine receptors [2]. The unsubstituted core possesses none of these selectivity-determining substituents, thereby offering a chemically pristine starting point for rational design of subtype-selective ligands without confounding pre-existing pharmacological activity [3].

receptor selectivity iGluR subtype selectivity

In Vivo Anticonvulsant Efficacy: YM90K Demonstrates Superior Potency Over NBQX and CNQX

Comparative in vivo evaluation of quinoxalinedione derivatives reveals significant differences in anticonvulsant potency that inform compound selection for neuroprotection studies. In DBA/2 mice, YM90K suppressed audiogenic tonic seizures with an ED₅₀ of 2.54 mg/kg (i.p.), whereas NBQX required an ED₅₀ of 7.17 mg/kg (i.p.)—a 2.8-fold lower potency under identical experimental conditions [1]. In a global ischemia model using Mongolian gerbils, both YM90K (15 mg/kg i.p. × 3) and NBQX (30 mg/kg i.p. × 3) significantly prevented delayed neuronal death in the hippocampal CA1 region when administered 1 hour post-ischemia; CNQX required 60 mg/kg i.p. × 3 to achieve comparable neuroprotection, representing a 4-fold higher dose requirement relative to YM90K [1]. These potency differences underscore the impact of specific substitution patterns on in vivo efficacy, with YM90K consistently demonstrating superior potency across seizure and ischemia models.

in vivo pharmacology anticonvulsant ED50

Aqueous Solubility Comparison: YM872 vs. NBQX, YM90K, and CNQX

Aqueous solubility varies dramatically among quinoxalinedione derivatives and represents a critical procurement consideration for in vivo administration. YM872, a water-soluble AMPA antagonist, exhibits a solubility of 83 mg/mL in Britton-Robinson buffer—a property explicitly contrasted with the limited aqueous solubility of NBQX, YM90K, and CNQX [1]. The unsubstituted quinoxalinedione scaffold (CAS 63291-47-4) displays even lower aqueous solubility than its substituted counterparts, with reported values of 0.00 M (>24.3 μg/mL) . This solubility gradient (YM872 ≫ substituted antagonists > unsubstituted scaffold) dictates distinct formulation strategies: the unsubstituted core requires dissolution in polar organic solvents such as DMSO or acetone for synthetic manipulations, whereas water-soluble derivatives like YM872 are optimized for direct aqueous formulation in physiological buffers [1].

aqueous solubility formulation physicochemical properties

Functional Electrophysiology: pA₂ Values of YM90K and NBQX in Xenopus Oocytes

Functional antagonism at AMPA receptors, assessed via two-electrode voltage clamp in rat cortical mRNA-injected Xenopus oocytes, reveals quantitative differences in potency between quinoxalinedione derivatives. Schild analysis of kainate current inhibition yielded pA₂ values of 6.83 ± 0.01 for YM90K and 7.24 ± 0.01 for NBQX, indicating that NBQX exhibits a 2.6-fold higher apparent affinity (pA₂ difference of 0.41 corresponds to ~2.6× potency ratio) under these electrophysiological conditions [1]. In the presence of 30 μM cyclothiazide, which allosterically modulates receptor desensitization, the pA₂ values shifted to 6.62 ± 0.03 for YM90K and 7.10 ± 0.02 for NBQX, with Schild slopes of 1.02 and 1.00 respectively, confirming competitive antagonism for both compounds [1]. This electrophysiological ranking (NBQX > YM90K) contrasts with the in vivo potency ranking (YM90K > NBQX), highlighting that binding affinity and functional pA₂ do not directly predict in vivo efficacy.

electrophysiology pA2 competitive antagonism

Hydrogen-Bonding Pharmacophore at NMDA Glycine Site: Structural Requirements Defined by Unsubstituted Scaffold

Crystallographic analysis of five 1,4-dihydro-2,3-quinoxalinediones—including DNQX (6,7-dinitro), MNQX (5,7-dinitro), and unsubstituted 6-nitro and 6,7-dichloro derivatives—has established the hydrogen-bonding pharmacophore necessary for biological activity at the NMDA modulatory glycine binding site [1]. Comparison of all quinoxalinedione structures reveals that the hydrogen-bonding pattern required for glycine site antagonism contains one donor and two acceptors [1]. Among the compounds examined, MNQX (5,7-dinitro-1,4-dihydro-2,3-quinoxalinedione) was identified as the most active derivative, and its crystal structure uniquely contains an intramolecular N–H⋯O(NO₂) hydrogen bond that semiempirical calculations show is stable over a wide range of dihedral angles, suggesting a conformational determinant of enhanced activity [1]. The unsubstituted quinoxalinedione scaffold (CAS 63291-47-4) lacks the nitro substituents that participate in this critical intramolecular hydrogen bonding, thereby providing the baseline structural template against which the pharmacophoric contributions of each substituent can be systematically evaluated.

NMDA receptor glycine site crystallography

Evidence-Based Application Scenarios for Quinoxalinedione (CAS 63291-47-4) and Its Differentiated Analogs


De Novo Synthesis of Novel iGluR Ligands with Tunable Subtype Selectivity

The unsubstituted quinoxalinedione scaffold (CAS 63291-47-4) is the optimal starting material for medicinal chemistry campaigns aiming to develop novel ionotropic glutamate receptor ligands with rationally designed selectivity profiles [1]. As demonstrated by SAR studies spanning over 44 novel analogs, systematic substitution at the 6- and 7-positions enables tuning of selectivity among AMPA, NMDA, and kainate receptors—including the identification of compound 2w as a GluK3-preferring ligand with full selectivity over native AMPA, kainate, and NMDA receptors [2]. Procurement of the unsubstituted core ensures that no pre-existing substituents confound the SAR analysis or limit synthetic diversification pathways. The scaffold's lack of intrinsic receptor activity (negligible AMPA binding [3]) also makes it suitable as a baseline reference for computational docking studies and pharmacophore modeling.

In Vivo Neuroprotection Studies Requiring Potent, Selective AMPA Antagonism

For preclinical neuroprotection studies in models of cerebral ischemia, traumatic brain injury, or epilepsy, YM90K offers quantifiable advantages over NBQX and CNQX based on direct comparative in vivo data [4]. In Mongolian gerbil global ischemia, YM90K at 15 mg/kg i.p. provides neuroprotection equivalent to NBQX at 30 mg/kg and CNQX at 60 mg/kg—a 2- to 4-fold dose reduction that may translate to improved tolerability and reduced formulation challenges [4]. In DBA/2 mice, YM90K demonstrates a 2.8-fold lower ED₅₀ (2.54 mg/kg) than NBQX (7.17 mg/kg) for suppression of audiogenic tonic seizures [4]. Investigators should select YM90K over NBQX or CNQX when experimental protocols require potent in vivo AMPA receptor blockade at the lowest achievable dose.

Electrophysiological Characterization of AMPA Receptor Function in Vitro

For in vitro electrophysiology experiments using patch-clamp or two-electrode voltage clamp techniques, NBQX provides a 2.6-fold higher functional potency than YM90K, as evidenced by pA₂ values of 7.24 ± 0.01 versus 6.83 ± 0.01 in Xenopus oocytes expressing rat cortical AMPA receptors [5]. This higher apparent affinity translates to more complete receptor blockade at lower bath concentrations, which may be advantageous when minimizing vehicle volume or DMSO concentration is a priority. However, investigators should note that the functional pA₂ ranking (NBQX > YM90K) does not predict in vivo efficacy (YM90K > NBQX) [4][5]; therefore, compound selection should align with the specific experimental platform (in vitro electrophysiology vs. in vivo pharmacology).

NMDA Glycine Site Antagonist Development and Crystallographic Studies

The unsubstituted 1,4-dihydroquinoxaline-2,3-dione scaffold (CAS 63291-47-4) serves as the essential crystallographic baseline for defining the hydrogen-bonding pharmacophore at the NMDA receptor glycine modulatory site [6]. Comparative crystallography of five quinoxalinediones has established that the hydrogen-bonding pattern required for biological activity at this site contains one donor and two acceptors, with the unique intramolecular N–H⋯O(NO₂) bond in MNQX correlating with enhanced antagonist activity [6]. Investigators pursuing structure-based design of NMDA glycine site antagonists should procure the unsubstituted scaffold to enable systematic introduction of nitro and other hydrogen-bonding substituents at defined ring positions (5-, 6-, or 7-), followed by crystallographic validation of the resulting intramolecular and intermolecular hydrogen-bonding networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxalinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.